molecular formula C13H17BrFNO B7867215 N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine

N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B7867215
M. Wt: 302.18 g/mol
InChI Key: BGRJYBAXTYXBPO-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrahydropyran ring substituted with a 4-bromo-2-fluorobenzyl group and a methylamine group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine typically involves the reaction of 4-bromo-2-fluorobenzyl bromide with N-methyltetrahydro-2H-pyran-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds, while nucleophilic substitution can produce a range of derivatives with different functional groups.

Scientific Research Applications

N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a tetrahydropyran ring and a 4-bromo-2-fluorobenzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]-N-methyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO/c1-16(12-4-6-17-7-5-12)9-10-2-3-11(14)8-13(10)15/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJYBAXTYXBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)Br)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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